molecular formula C15H11NO6 B6405188 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261977-80-3

4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6405188
CAS RN: 1261977-80-3
M. Wt: 301.25 g/mol
InChI Key: WLDCGELEFAFKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% (4-MCPB) is an organic compound with a unique chemical structure that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of approximately 118°C and is soluble in water, organic solvents, and alcohols. 4-MCPB is a versatile compound that can be used as a reagent in organic synthesis and as a catalyst in various reactions. In addition, it has been used in the development of new materials and in the study of biochemical and physiological processes.

Scientific Research Applications

4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the development of new materials and in the study of biochemical and physiological processes. For example, it has been used to study the metabolism of lipids, to investigate the mechanism of action of drugs, and to study the structure and function of proteins. In addition, it has been used to study the structure and function of enzymes and to study the structure and function of nucleic acids.

Mechanism of Action

4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% is a versatile compound that can be used as a reagent in organic synthesis and as a catalyst in various reactions. The mechanism of action of 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% is not fully understood, but it is believed to be due to its ability to act as an electron donor or acceptor. It can also act as a proton donor or acceptor, which can alter the reactivity of the reaction.
Biochemical and Physiological Effects
4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been used in the study of biochemical and physiological processes. It has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of lipids, such as lipoprotein lipase and acyl-CoA oxidase. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as glucose-6-phosphatase and glycogen phosphorylase. In addition, 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of proteins, such as proteases and peptidases.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in a wide range of reactions and can be used as a reagent in organic synthesis. It is also relatively inexpensive and is readily available from chemical suppliers. However, there are some limitations to the use of 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments. For example, it is highly reactive and can react with other compounds in the reaction mixture. In addition, it can be toxic if not handled properly and can cause skin irritation.

Future Directions

The use of 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. One potential future direction is the use of 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% in the development of new materials. For example, it could be used to create new polymers or to modify existing polymers. Another potential future direction is the use of 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% in the study of biochemical and physiological processes. For example, it could be used to study the structure and function of proteins or to study the structure and function of enzymes. Finally, 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from the reaction of 4-methoxybenzoic acid and 2-nitrobenzoic acid in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C and the yield of the reaction is typically in the range of 70-80%. The reaction is highly exothermic and the reaction time can be reduced by using a cooling system.

properties

IUPAC Name

4-(4-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-9(3-5-10)11-6-7-12(14(17)18)13(8-11)16(20)21/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDCGELEFAFKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690724
Record name 4'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-80-3
Record name 4'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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